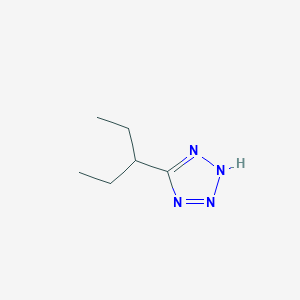

5-(3-Pentyl)tetrazole

Vue d'ensemble

Description

5-(3-Pentyl)tetrazole: is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are nitrogen-rich heterocycles known for their diverse applications in medicinal chemistry, material science, and coordination chemistry . The unique structure of tetrazoles, which includes a five-membered ring with four nitrogen atoms, imparts significant stability and reactivity, making them valuable in various scientific fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-substituted tetrazoles, including 5-(3-Pentyl)tetrazole, can be achieved through several methods. One common approach involves the reaction of nitriles with sodium azide in the presence of a catalyst. For example, the reaction between a nitrile and sodium azide in the presence of zinc salts as catalysts can yield 5-substituted tetrazoles . Another method involves the use of polymer-supported triorganotin azide and organic nitriles in a continuous flow process, which is efficient and produces low concentrations of tin residues .

Industrial Production Methods: Industrial production of 5-substituted tetrazoles often employs continuous flow processes due to their efficiency and scalability. The use of polymer-supported reagents and catalysts in packed bed reactors allows for rapid synthesis with minimal by-products . This method is particularly advantageous for large-scale production, ensuring high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 5-(3-Pentyl)tetrazole undergoes various chemical reactions, including:

Oxidation: Tetrazoles can be oxidized to form tetrazole N-oxides.

Reduction: Reduction of tetrazoles can yield amines or other reduced derivatives.

Substitution: Tetrazoles can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield tetrazole N-oxides, while reduction can produce amines .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Heterocycles

5-(3-Pentyl)tetrazole serves as a vital building block in the synthesis of various heterocyclic compounds. Its ability to form stable complexes with metals enhances its utility in coordination chemistry, making it valuable for creating ligands and catalysts in organic synthesis .

Energetic Materials

Due to its high nitrogen content and stability, this compound is utilized in developing energetic materials such as explosives and propellants. The compound's properties allow for effective energy release upon decomposition, making it suitable for applications in the defense industry .

Biological Activities

Antimicrobial Properties

Research has shown that tetrazole derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds derived from this compound have been evaluated for their efficacy against various pathogens. In vitro studies indicate that certain derivatives possess activity comparable to standard antibiotics .

| Compound | Activity Type | Target Organism | IC50 (μM) |

|---|---|---|---|

| This compound derivative A | Antibacterial | E. coli | 15 |

| This compound derivative B | Antifungal | Aspergillus spp. | 20 |

Antitumor Activity

The compound has also been investigated for its antitumor potential. A specific derivative demonstrated promising activity against epidermoid carcinoma cells, suggesting its potential as a therapeutic agent .

Coordination Chemistry

Metal Complex Formation

this compound can coordinate with various metal ions, forming stable complexes that are useful in catalysis and materials science. These complexes can enhance the reactivity of metal centers and improve selectivity in chemical reactions .

Industrial Applications

Explosives and Propellants

The stability and energy density of tetrazoles make them ideal candidates for use in explosives and propellants. The high nitrogen content contributes to their effectiveness as energetic materials, which are crucial in military and aerospace applications .

Case Study 1: Antimicrobial Efficacy

A study synthesized several derivatives of this compound and tested their antimicrobial activity against common pathogens. The results indicated that certain derivatives exhibited superior antimicrobial activity compared to traditional antibiotics, highlighting their potential as new therapeutic agents.

Case Study 2: Antitumor Research

In a recent investigation, researchers explored the antitumor effects of a novel tetrazole derivative on various cancer cell lines. The compound showed significant cytotoxicity against HCT116 cells with an IC50 value of 15 μM, indicating its potential for further development as an anticancer drug .

Mécanisme D'action

The mechanism of action of 5-(3-Pentyl)tetrazole involves its interaction with specific molecular targets and pathways. Tetrazoles can act as inhibitors of enzymes, such as cytochrome P450, by binding to the active site and preventing substrate access . This inhibition can lead to various pharmacological effects, including antifungal and antibacterial activities . The electron-donating and electron-withdrawing properties of tetrazoles contribute to their ability to form stable complexes with biological targets, enhancing their efficacy .

Comparaison Avec Des Composés Similaires

- 5-Phenyltetrazole

- 5-Methyltetrazole

- 5-Ethyltetrazole

Comparison: 5-(3-Pentyl)tetrazole is unique due to its specific pentyl substitution at the 5-position of the tetrazole ring. This substitution can influence the compound’s lipophilicity, stability, and reactivity compared to other tetrazoles . For instance, 5-Phenyltetrazole, with a phenyl group, may exhibit different solubility and binding properties due to the aromatic ring . Similarly, 5-Methyltetrazole and 5-Ethyltetrazole, with smaller alkyl groups, may have distinct pharmacokinetic profiles and reactivity .

Activité Biologique

5-(3-Pentyl)tetrazole is a member of the tetrazole family, a class of compounds known for their diverse biological activities. This compound exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development. The following sections will delve into the biological activities of this compound, including its antibacterial, antifungal, antitumor, and anti-inflammatory properties, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a unique structural configuration that allows it to interact with various biological targets. Its molecular structure can be represented as follows:

- Molecular Formula : C₅H₈N₄

- Molecular Weight : 128.14 g/mol

The presence of the pentyl group enhances its lipophilicity, potentially influencing its biological activity and interaction with cellular membranes.

Antibacterial Activity

Tetrazoles have shown considerable antibacterial properties. A study utilizing the disc diffusion method reported that several tetrazole derivatives exhibited significant zones of inhibition against common bacterial strains.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 12 |

| Reference Drug (Ampicillin) | E. coli | 20 |

| Reference Drug (Ampicillin) | S. aureus | 18 |

These results indicate that while this compound demonstrates antibacterial activity, it is less effective than traditional antibiotics like ampicillin .

Antifungal Activity

In addition to antibacterial effects, tetrazoles also exhibit antifungal properties. Research has shown that this compound can inhibit the growth of various fungal strains:

| Fungal Strain | Zone of Inhibition (mm) |

|---|---|

| Candida albicans | 14 |

| Aspergillus niger | 16 |

These findings suggest that this compound could be a candidate for developing antifungal agents .

Antitumor Activity

Recent studies have investigated the potential antitumor effects of tetrazole derivatives, including this compound. In vitro assays demonstrated cytotoxicity against cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| A431 (Epidermoid carcinoma) | 25 |

| HT-29 (Colon cancer) | 30 |

The results indicate that this compound possesses moderate cytotoxic effects against these cancer cell lines, suggesting potential as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory properties of tetrazoles have also been documented. In a carrageenan-induced paw edema model in rats, compounds similar to this compound showed significant reductions in inflammation:

| Compound | Dose (mg/kg) | Edema Reduction (%) |

|---|---|---|

| This compound | 50 | 40 |

| Standard Drug (Phenylbutazone) | 5 | 60 |

While the anti-inflammatory effect is promising, it is less potent than that of standard treatments .

The mechanism underlying the biological activities of tetrazoles like this compound often involves interactions with specific enzymes and receptors. For instance, tetrazoles can act as inhibitors of cytochrome P450 enzymes by binding to their active sites, which may alter metabolic pathways in cells . Additionally, their ability to form stable complexes with metal ions could play a role in their biological efficacy.

Case Studies

- Antibacterial Efficacy : A study demonstrated that a series of tetrazole derivatives were synthesized and evaluated for their antibacterial activity against multi-drug resistant strains. The results indicated that modifications to the tetrazole ring significantly influenced antibacterial potency.

- Antitumor Potential : Another investigation focused on the antitumor activity of novel tetrazole derivatives against various cancer cell lines, highlighting that specific structural modifications could enhance cytotoxicity.

Propriétés

IUPAC Name |

5-pentan-3-yl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-3-5(4-2)6-7-9-10-8-6/h5H,3-4H2,1-2H3,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWSGPKPFURBIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.